Ethyl 2-(difluoromethoxy)isonicotinate
Description
Ethyl 2-(difluoromethoxy)isonicotinate is a fluorinated derivative of ethyl isonicotinate (pyridine-4-carboxylate ester) featuring a difluoromethoxy (-OCHF₂) substituent at the 2-position of the pyridine ring. This compound is synthesized via C–H difluoromethylation reactions, as demonstrated in radiolabeling studies using [¹⁸F] reagents .
Properties
IUPAC Name |
ethyl 2-(difluoromethoxy)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXLXUTHAJLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(difluoromethoxy)isonicotinate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. The difluoromethoxy group contributes to improved metabolic stability and bioavailability, making it suitable for the development of new therapeutics.
- Case Study: Notum Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of Notum, an enzyme involved in Wnt signaling pathways. This inhibition has implications for treating various diseases linked to abnormal Wnt signaling, such as certain cancers and neurodegenerative disorders .
Agrochemical Applications
The compound's electronic properties allow it to serve as a building block in the synthesis of agrochemicals. Its ability to resist oxidative degradation makes it an attractive candidate for developing new pesticides and herbicides.
- Case Study: Neonicotinoid Analogues
Recent studies have explored the synthesis of neonicotinoid insecticides using this compound as a precursor. The introduction of the difluoromethoxy group has shown promise in enhancing insecticidal activity while maintaining lower toxicity profiles compared to traditional neonicotinoids .
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Pharmacological Potential : Its structural features suggest potential interactions with biological targets involved in metabolic pathways, warranting further pharmacological evaluations.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Ethyl 2-(difluoromethoxy)isonicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)isonicotinate
- Substituent : Trifluoromethyl (-CF₃) at the 2-position.
- Molecular Formula: C₉H₈F₃NO₂ (MW: 225.16 g/mol).
- Key Differences :
Ethyl 2-(chloromethyl)isonicotinate
- Substituent : Chloromethyl (-CH₂Cl) at the 2-position.
- Molecular Formula: C₉H₁₀ClNO₂ (MW: 199.63 g/mol).
- Key Differences: The -CH₂Cl group acts as a leaving group, making this compound reactive in nucleophilic substitutions (e.g., SN2 reactions). Lower molecular weight and higher polarity compared to the difluoromethoxy analog.
Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
- Substituent : Hydroxyl (-OH) at 2-position and -CF₃ at 6-position.
- Molecular Formula: C₉H₈F₃NO₃ (MW: 235.16 g/mol).
- Key Differences :
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate
- Substituent : Difluoromethyl (-CHF₂) at 2-position and methoxy (-OCH₃) at 6-position.
- Molecular Formula: C₉H₉F₂NO₃ (MW: 217.17 g/mol).
- Methoxy at 6-position provides electron-donating effects, counteracting the electron-withdrawing nature of -CHF₂ .
Structural and Functional Analysis
Electronic Effects
- Electron-Withdrawing Groups : -CF₃ (in trifluoromethyl analogs) and -OCHF₂ reduce pyridine ring electron density, lowering basicity. For reference, methyl isonicotinate has a pKa of 3.38, while methyl nicotinate (3.23 pKa) shows faster evaporation due to reduced basicity .
- Electron-Donating Groups : -OCH₃ (in methoxy analogs) increases electron density, enhancing stability toward electrophilic attack.
Physicochemical Properties
Biological Activity
Ethyl 2-(difluoromethoxy)isonicotinate (CAS No. 2385283-32-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on available literature.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a difluoromethoxy group onto an isonicotinic acid derivative. The process often includes the following steps:
- Starting Material : Isonicotinic acid is used as the primary substrate.
- Esterification : The carboxylic acid group is converted to an ester using ethyl alcohol.
- Difluoromethoxylation : The introduction of the difluoromethoxy group can be achieved through various methods, including nucleophilic substitution reactions or via fluorinated reagents.
The resulting compound is characterized by its unique molecular structure, which includes both a pyridine ring and a difluoromethoxy substituent, contributing to its biological properties.
This compound has been investigated for its interaction with various biological targets, particularly receptors involved in neurological and cardiovascular functions. Its activity can be attributed to its ability to modulate receptor pathways, potentially influencing neurotransmitter release and vascular responses.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through in vitro assays:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes related to neurotransmission. For example, it has been shown to inhibit the activity of mGluR5 receptors, which are implicated in various neurological disorders .
- P2Y12 Receptor Antagonism : Research indicates that derivatives of isonicotinates can act as antagonists for the P2Y12 receptor, which plays a critical role in platelet aggregation and cardiovascular health .
| Biological Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | mGluR5 | Inhibition observed |
| Receptor Antagonism | P2Y12 | Antagonistic activity |
Case Studies
- Neurological Applications : A study highlighted the potential of this compound as a neuroprotective agent. It was found to enhance neuronal survival in models of ischemic injury by modulating GPR17 activity, suggesting therapeutic implications for stroke and neurodegenerative diseases .
- Cardiovascular Implications : Another investigation focused on its effects on platelet function, demonstrating that the compound could reduce platelet aggregation in vitro, indicating its potential as an antithrombotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
